molecular formula C16H16N2O2 B5786627 N'-acetyl-2,2-diphenylacetohydrazide

N'-acetyl-2,2-diphenylacetohydrazide

Cat. No.: B5786627
M. Wt: 268.31 g/mol
InChI Key: UJGDSCZFTJZZFM-UHFFFAOYSA-N
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Description

N'-Acetyl-2,2-diphenylacetohydrazide is a hydrazide derivative characterized by a central acetohydrazide backbone substituted with two phenyl groups at the α-position and an acetyl group at the terminal nitrogen. Its molecular formula is C₁₆H₁₆N₂O₂, with a molecular weight of 268.31 g/mol. The compound is synthesized via hydrazinolysis of methyl-2-hydroxy-2,2-diphenylacetate followed by acetylation . Key applications include its role as an intermediate in synthesizing heterocyclic compounds and its antimycobacterial activity against Mycobacterium tuberculosis .

Properties

IUPAC Name

N'-acetyl-2,2-diphenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12(19)17-18-16(20)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGDSCZFTJZZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-acetyl-2,2-diphenylacetohydrazide typically involves the reaction of 2,2-diphenylacetohydrazide with acetic anhydride. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the selective acetylation of the hydrazide group. The reaction can be represented as follows:

[ \text{2,2-diphenylacetohydrazide} + \text{acetic anhydride} \rightarrow \text{N’-acetyl-2,2-diphenylacetohydrazide} + \text{acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of N’-acetyl-2,2-diphenylacetohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N’-acetyl-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’-acetyl-2,2-diphenylacetohydrazide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-acetyl-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to altered metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    Modulating Gene Expression: It can influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes structural and functional differences between N'-acetyl-2,2-diphenylacetohydrazide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Synthesis Method
This compound C₁₆H₁₆N₂O₂ 268.31 Acetyl, diphenyl Antimycobacterial Hydrazinolysis + acetylation
2-Hydroxy-2,2-diphenylacetohydrazide C₁₄H₁₄N₂O₂ 242.27 Hydroxy, diphenyl Antimycobacterial (86% inhibition at 6.25 μg/cm³) Hydrazinolysis of ester
N'-(4-Chlorobenzylidene)-2-phenylacetohydrazide C₁₅H₁₃ClN₂O 284.73 4-Chlorophenyl, phenyl Anti-inflammatory (COX-2 inhibition) Schiff base formation
1-Acetyl-2-phenylhydrazine C₈H₁₀N₂O 150.18 Acetyl, phenyl Not reported Direct acetylation
N'-(Benzothiazol-2-ylthio)acetohydrazide C₁₀H₁₀N₄OS₂ 290.34 Benzothiazole, sulfanyl Not reported Condensation with aldehydes
Key Observations:

Chlorine substitution (e.g., in N'-(4-chlorobenzylidene)-2-phenylacetohydrazide) increases electron-withdrawing effects, which may enhance anti-inflammatory activity by stabilizing interactions with COX-2 . The acetyl group in this compound may protect against metabolic degradation, extending bioavailability compared to the hydroxylated parent compound .

Schiff base derivatives (e.g., N'-(4-chlorobenzylidene)-2-phenylacetohydrazide) show divergent applications, such as anti-inflammatory effects, highlighting the role of aromatic aldehyde substituents in modulating activity .

Synthetic Methods :

  • Ultrasonic radiation (e.g., in thiourea derivatives of 2-hydroxy-2,2-diphenylacetohydrazide) improves reaction efficiency compared to conventional reflux methods .
  • Schiff base formation is a versatile route for introducing diverse substituents (e.g., furyl, naphthyl) to the hydrazide backbone, enabling tailored biological properties .

Physicochemical Properties

Property This compound 2-Hydroxy-2,2-Diphenylacetohydrazide N'-(4-Chlorobenzylidene)-2-Phenylacetohydrazide
LogP ~3.5 (estimated) ~2.8 (estimated) ~3.2 (estimated)
Water Solubility Low Moderate Low
Hydrogen Bond Donors 2 3 2
  • The higher logP of this compound reflects increased lipophilicity due to the acetyl and diphenyl groups, which may enhance blood-brain barrier penetration compared to hydroxylated analogs.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., hydrazide NH, acetyl CH₃) and geometric isomerism (E/Z configurations) .
  • IR spectroscopy : Confirms carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • X-ray crystallography : Resolves bond lengths/angles and crystallographic packing, critical for structural validation .

How can researchers design initial biological activity screens for this compound?

Q. Basic

  • Cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Antimicrobial testing : Perform disc diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Screen for lipoxygenase or cyclooxygenase inhibition to assess anti-inflammatory potential .

What mechanistic insights explain the formation of this compound during synthesis?

Advanced
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the acetylating agent, followed by dehydration. Computational studies (DFT) can model transition states and activation energies. For example, steric hindrance from diphenyl groups may slow acetylation, necessitating elevated temperatures .

How can computational modeling enhance structural analysis of this compound derivatives?

Q. Advanced

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with bioactivity .
  • Molecular docking : Simulate interactions with target proteins (e.g., DNA topoisomerase II for anticancer activity) to guide SAR studies .
  • MD simulations : Assess stability in biological membranes or solvent environments .

What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

Q. Advanced

  • Substituent variation : Replace the acetyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate reactivity .
  • Scaffold hybridization : Integrate heterocycles (e.g., benzimidazole, oxadiazole) to enhance binding affinity .
  • Bioisosteric replacement : Substitute the diphenyl group with bioisosteres (e.g., naphthyl) to improve pharmacokinetics .

How should researchers address contradictory bioactivity data across studies?

Q. Advanced

  • Assay standardization : Control variables like cell line passage number, incubation time, and solvent (DMSO vs. PBS) .
  • Dose-response validation : Repeat experiments with gradient concentrations to confirm IC₅₀ values .
  • Target profiling : Use omics approaches (e.g., proteomics) to identify off-target effects that may explain discrepancies .

What factors influence the stability of this compound under storage or experimental conditions?

Q. Advanced

  • pH sensitivity : Hydrazides hydrolyze in acidic/basic conditions; store in neutral buffers .
  • Light and temperature : Protect from UV light and store at −20°C to prevent degradation .
  • Solvent compatibility : Avoid polar aprotic solvents (e.g., DMF) that may catalyze decomposition .

Beyond NMR and MS, what advanced techniques assess purity and degradation products?

Q. Advanced

  • HPLC-DAD/ELSD : Quantify impurities with detection limits <0.1% .
  • TGA/DSC : Monitor thermal stability and polymorph transitions .
  • LC-MS/MS : Identify trace degradation products (e.g., hydrolyzed hydrazide) .

Can this compound exhibit synergistic effects in combination therapies?

Q. Advanced

  • Checkboard assays : Test with standard chemotherapeutics (e.g., doxorubicin) to calculate fractional inhibitory concentration (FIC) indices .
  • Pathway analysis : Use transcriptomics to identify synergistic gene networks (e.g., apoptosis regulators) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-acetyl-2,2-diphenylacetohydrazide
Reactant of Route 2
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